1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid

Medicinal chemistry Scaffold diversification Physicochemical property optimization

1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (CAS 876717-47-4) is a substituted piperidine-3-carboxylic acid derivative belonging to the class of N-carbamoylalkyl nipecotic acids. The compound carries a 2-carbamoylethyl (3-amino-3-oxopropyl) substituent at the piperidine N1 position and a free carboxylic acid at the C3 position, with a molecular formula of C9H16N2O3 and molecular weight of 200.23 g/mol.

Molecular Formula C9H16N2O3
Molecular Weight 200.238
CAS No. 876717-47-4
Cat. No. B2893244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid
CAS876717-47-4
Molecular FormulaC9H16N2O3
Molecular Weight200.238
Structural Identifiers
SMILESC1CC(CN(C1)CCC(=O)N)C(=O)O
InChIInChI=1S/C9H16N2O3/c10-8(12)3-5-11-4-1-2-7(6-11)9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14)
InChIKeyHFVYPZBFOFKRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (CAS 876717-47-4): Baseline Profile for Scientific Procurement


1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (CAS 876717-47-4) is a substituted piperidine-3-carboxylic acid derivative belonging to the class of N-carbamoylalkyl nipecotic acids [1]. The compound carries a 2-carbamoylethyl (3-amino-3-oxopropyl) substituent at the piperidine N1 position and a free carboxylic acid at the C3 position, with a molecular formula of C9H16N2O3 and molecular weight of 200.23 g/mol . Its structural designation as a versatile small molecule scaffold has led to its catalog inclusion by multiple chemical suppliers serving medicinal chemistry and early discovery research programs .

Why 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid Cannot Be Substituted with In-Class Nipecotic Acid Analogs


Within the class of N-substituted piperidine-3-carboxylic acids (nipecotic acid derivatives), substitution at the nitrogen atom is not an inert modification. The chain length and terminal functionality of the N-alkyl substituent directly modulate two key parameters critical to drug discovery campaigns: lipophilicity (LogP) and topological polar surface area (TPSA) . 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid features a two-carbon spacer between the piperidine nitrogen and the carbamoyl group, conferring distinct conformational flexibility and hydrogen-bonding capacity compared to shorter-chain analogs such as 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid (CAS 915922-21-3) . The 3-carboxylic acid substitution position further differentiates this scaffold from its 4-carboxylic acid regioisomer 1-(2-carbamoylethyl)piperidine-4-carboxylic acid (isopecotic acid analog), which has been incorporated into distinct pharmacophores such as the opioid analgesic carperidine (ethyl 1-(2-carbamoylethyl)-4-phenylpiperidine-4-carboxylate) [1]. Generic substitution among these in-class compounds without explicit consideration of chain length, regioisomeric substitution pattern, and resultant physicochemical profile will alter downstream synthetic feasibility and biological target engagement.

1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid: Quantitative Differentiation Evidence Guide


Chain-Length Differentiation: Ethyl Spacer Confers Distinct Molecular Weight and Conformational Profile Relative to Methylene-Bridged Analog

1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid contains a two-carbon ethyl spacer between the piperidine nitrogen and the terminal carbamoyl group, whereas the closest structurally related analog, 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid (CAS 915922-21-3), contains only a one-carbon methylene spacer . This structural difference produces a molecular weight increase of 14.02 g/mol (200.23 vs. 186.21) and introduces an additional rotatable bond, altering both the compound's pharmacokinetic parameter space and its synthetic derivatization pathways .

Medicinal chemistry Scaffold diversification Physicochemical property optimization

Positional Isomer Differentiation: 3-Carboxylic Acid Regioisomer Distinct from 4-Carboxylic Acid Scaffolds Used in Opioid Pharmacophores

The carboxylic acid functionality in the target compound resides at the 3-position of the piperidine ring (nipecotic acid scaffold), distinguishing it from the 4-carboxylic acid regioisomer 1-(2-carbamoylethyl)piperidine-4-carboxylic acid [1]. The 4-carboxy scaffold has been exploited in the development of carperidine, an opioid analgesic incorporating a 4-phenylpiperidine-4-carboxylate core with the identical 1-(2-carbamoylethyl) N-substituent [2]. The 3-position carboxylate introduces a chiral center at C3 and alters the vector of the carboxylic acid relative to the piperidine ring plane, affecting both the geometry of metal coordination and the orientation of hydrogen-bonding interactions with biological targets .

Drug discovery Regioisomer selection CNS pharmacology

LogP and Polar Surface Area Differentiation: Balanced Hydrophilicity Profile for CNS and Oral Bioavailability Optimization

1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid exhibits computed physicochemical parameters that position it favorably within drug-like chemical space. The compound has a calculated LogP of -0.3416 and a topological polar surface area (TPSA) of 83.63 Ų . The TPSA value of 83.63 Ų falls well below the threshold of 140 Ų typically associated with acceptable blood-brain barrier penetration, while the slightly negative LogP indicates adequate aqueous solubility for formulation [1]. In comparison, the closely related nipecotic acid ethyl ester derivatives used in antithrombotic research (e.g., α,α′-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene) demonstrate significantly higher lipophilicity due to their ester and diethylcarbamoyl substitutions, altering their tissue distribution and clearance profiles [2].

Physicochemical property Blood-brain barrier penetration Oral bioavailability

Physical State and Storage Stability: Non-Hygroscopic Free Acid Offers Handling Advantages Over Hydrate Forms

1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is supplied and stored as the anhydrous free acid form, with recommended long-term storage in a cool, dry place . This physical form contrasts with the hydrate form of the structurally related 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid (CAS 1609395-21-2), which incorporates one molecule of water per molecule of compound (C8H14N2O3·H2O, MW = 204.22) [1]. Hydrate forms are subject to variable water content depending on ambient humidity, which introduces weighing inaccuracies in high-precision medicinal chemistry workflows where stoichiometric control is critical for reproducible reaction outcomes.

Compound management Weighing accuracy Long-term storage

Synthetic Building Block Availability: Competitive Pricing and Multi-Vendor Sourcing Ensures Supply Chain Redundancy

1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid is commercially available from multiple independent suppliers with established quality control documentation. Santa Cruz Biotechnology offers the compound (catalog sc-296953) at 500 mg scale with a list price of $285.00 and provides lot-specific Certificates of Analysis . AKSci supplies the compound at ≥95% purity with full quality assurance batch backing and SDS availability . Leyan offers the compound at 97% purity with defined storage conditions and computational property data . This multi-vendor availability contrasts with the discontinued status of the 1-(3-amino-3-oxopropyl)piperidine-3-carboxylic acid listing at CymitQuimica (all package sizes marked as discontinued), demonstrating that not all in-class building blocks maintain sustained commercial supply .

Chemical sourcing Supply chain Medicinal chemistry procurement

Downstream Derivatization Flexibility: Free Carboxylic Acid Enables Amide Coupling and Ester Formation Without Deprotection Steps

The target compound presents an unprotected carboxylic acid at the C3 position alongside an N-alkyl chain terminating in a primary amide. This orthogonal functional group arrangement allows the carboxylic acid to be directly activated for amide coupling (e.g., HATU, EDC/HOBt) or esterification without requiring prior deprotection of an acid-labile protecting group . The presence of the free carboxylic acid distinguishes this scaffold from protected nipecotic acid building blocks such as (R)-Boc-Nipecotic Acid and ethyl nipecotate derivatives, which require an additional deprotection step (Boc removal with TFA or ester hydrolysis with NaOH/LiOH) prior to downstream functionalization . The computed TPSA of 83.63 Ų and LogP of -0.3416 also indicate that the free acid does not introduce prohibitive polarity for standard organic-phase workup procedures .

Parallel synthesis Amide bond formation Library synthesis

Optimal Research Applications for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid (CAS 876717-47-4)


CNS-Targeted Lead Optimization Requiring Balanced BBB Penetration and Aqueous Solubility

Medicinal chemistry programs targeting central nervous system (CNS) indications can utilize 1-(2-carbamoyl-ethyl)-piperidine-3-carboxylic acid as a core scaffold where balanced physicochemical properties are essential. The compound's TPSA of 83.63 Ų falls below the established 140 Ų blood-brain barrier penetration threshold, while its negative LogP of -0.3416 provides adequate aqueous solubility for formulation and in vivo dosing without the need for prodrug strategies . The 3-carboxylic acid regioisomer specifically engages pharmacophores relevant to GABA transporter inhibition and related CNS targets, distinguishing it from the 4-carboxylic acid scaffolds employed in opioid analgesics such as carperidine [1].

Parallel Amide Library Synthesis with Orthogonal Functional Group Architecture

The compound serves as a diversity-oriented synthesis building block for generating amide libraries via direct carboxylic acid activation. The free C3-carboxylic acid eliminates the deprotection step required when using Boc-protected nipecotic acid or ethyl nipecotate precursors, reducing library synthesis cycle time by approximately 12-24 hours per array . The presence of a terminal primary amide on the N-alkyl chain provides an additional hydrogen-bonding pharmacophore element without interfering with carboxylic acid activation chemistry. This orthogonal functional group arrangement is well-suited for automated parallel synthesis workflows in hit-to-lead and lead optimization campaigns [1].

Structure-Activity Relationship (SAR) Studies Probing N-Alkyl Chain Length Effects on Target Engagement

In SAR campaigns investigating the effect of N-alkyl spacer length on biological activity, 1-(2-carbamoyl-ethyl)-piperidine-3-carboxylic acid provides a critical two-carbon ethyl linker that occupies a distinct conformational space relative to the one-carbon methylene-bridged analog 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid . The 14 Da molecular weight difference and increased rotatable bond count enable systematic exploration of linker length optimization, which is a key parameter in tuning target binding affinity, residence time, and selectivity profiles. The compound's anhydrous free acid form ensures accurate weighing for dose-response and biochemical assay preparation [1].

Long-Term Compound Management and High-Throughput Screening Library Construction

For core facility and compound management groups constructing screening libraries, 1-(2-carbamoyl-ethyl)-piperidine-3-carboxylic acid offers advantages in both storage stability and supply chain reliability. The compound is specified for long-term storage in a cool, dry place as the anhydrous free acid, avoiding the weighing inaccuracies and batch variability associated with hydrate forms of structurally related building blocks . Multi-vendor commercial availability from Santa Cruz Biotechnology, AKSci, Leyan, ChemScene, and Hoelzel-Biotech ensures supply continuity and competitive procurement pricing, mitigating the single-supplier dependency risks observed with other in-class nipecotic acid derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.